molecular formula C24H21NO5 B2552238 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid CAS No. 2354749-35-0

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid

Cat. No.: B2552238
CAS No.: 2354749-35-0
M. Wt: 403.434
InChI Key: BERAGMWQDBWPJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid is a synthetic organic compound primarily used in peptide synthesis and pharmaceutical research. The molecule features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino-substituted phenylacetic acid backbone, with a 3-methoxy substituent on the phenyl ring. This structural motif enhances stability during solid-phase peptide synthesis (SPPS) while allowing selective deprotection under mild basic conditions.

Properties

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO5/c1-29-22-12-15(13-23(26)27)10-11-21(22)25-24(28)30-14-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,20H,13-14H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERAGMWQDBWPJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid, also known as a derivative of phenylacetic acid, has garnered interest in the scientific community due to its potential biological activities. This compound is characterized by its complex structure, which includes a fluorenylmethoxycarbonyl group that enhances its stability and bioactivity. Understanding its biological activity is crucial for potential applications in pharmaceuticals and agriculture.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₉H₁₉N₁O₄
Molecular Weight 327.36 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 706.6 ± 60.0 °C
Flash Point 381.2 ± 32.9 °C

Research indicates that the biological activity of this compound may be linked to its ability to interact with specific biological pathways. In particular, it has been noted for:

  • Antioxidant Activity : The presence of methoxy groups in the structure is associated with enhanced antioxidant properties, which can mitigate oxidative stress in biological systems.
  • Phytotoxic Effects : Similar compounds have shown phytotoxicity, affecting plant growth and development by inhibiting root nodule formation and nitrogen fixation in legumes, as evidenced by studies on related phenylacetic acid derivatives produced by fungal pathogens like Rhizoctonia solani .

Case Studies and Research Findings

  • Phytotoxicity Studies : A study demonstrated that derivatives of phenylacetic acid can cause necrosis in tobacco leaves, indicating potential use as a herbicide or in agricultural applications . The specific compound's ability to inhibit growth was quantified, showing significant lesion formation upon application.
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of this compound revealed that it exhibits inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibacterial agents.
  • Cellular Impact : In vitro studies have suggested that the compound may induce apoptosis in cancer cell lines, thus positioning it as a candidate for further research in cancer therapeutics.

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of related compounds:

Study ReferenceBiological ActivityObservations
PhytotoxicityInduced necrosis in tobacco leaves
Antimicrobial EffectInhibition of bacterial growth
Antioxidant PropertiesReduced oxidative stress markers
Apoptotic InductionIncreased apoptosis in cancer cell lines

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C23H19NO5
  • Molecular Weight : 389.4 g/mol
  • CAS Number : 256935-69-0

The compound features a fluorenyl group that enhances its pharmacokinetic properties and a methoxy group that contributes to its reactivity.

Applications in Medicinal Chemistry

  • Peptide Synthesis
    • The compound acts as a coupling agent in peptide synthesis, facilitating the formation of peptide bonds between amino acids. This is crucial for developing peptides with desired biological activities.
  • Antitumor Activity
    • Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, including breast and colon cancers. The fluorenyl moiety is believed to enhance this activity.
  • Anti-inflammatory Effects
    • In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.
  • Antioxidant Activity
    • Preliminary investigations indicate that it may scavenge free radicals, providing protective effects against oxidative stress, which is linked to various chronic diseases.

Antitumor Studies

A study published in the Journal of Medicinal Chemistry reported that fluorenylmethoxycarbonyl derivatives significantly inhibited the growth of cancer cell lines in vitro. This suggests that the compound could be a promising candidate for further development as an anticancer agent.

Inflammation Models

In animal models, treatment with this compound resulted in reduced swelling and lower levels of inflammatory markers compared to control groups. This highlights its potential therapeutic role in managing inflammatory conditions.

Oxidative Stress Protection

Research into the antioxidant properties revealed that the compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stress, indicating its potential utility in preventing oxidative damage.

Comparative Analysis with Related Compounds

Compound NameAntitumor ActivityAnti-inflammatory ActivityAntioxidant Activity
This CompoundHighModerateHigh
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolyl)propanoic acidModerateHighModerate
4-Methoxybenzoic AcidLowLowLow

Chemical Reactions Analysis

Key Functional Groups and Reactivity

The compound’s reactivity stems from three critical functional groups:

  • Fmoc-protected amino group : Sensitive to basic conditions for deprotection.

  • Methoxyphenyl group : Aromatic ring with electron-donating methoxy substituent, prone to oxidation, substitution, or electrophilic reactions.

  • Carboxylic acid : Participates in esterification, amidation, and hydrolysis.

Fmoc Group Deprotection

The Fmoc group is removed under basic conditions (e.g., piperidine in DMF) to liberate the free amino group for subsequent coupling reactions.

Reaction Type Reagents Conditions Products
Fmoc deprotectionPiperidineDMF, room temperatureFree amino group, Fmoc byproducts

Peptide Coupling Reactions

The deprotected amino group participates in peptide bond formation using coupling reagents:

Reaction Type Reagents Conditions Products
Amide bond formationN,N’-diisopropylcarbodiimide (DCC), HOBtDMF, 0°C–room temperaturePeptide or conjugated amide derivatives

Methoxyphenyl Ring Reactions

The methoxyphenyl group undergoes:

  • Oxidation : Methoxy groups are susceptible to oxidation (e.g., KMnO₄, CrO₃) to form quinones or carbonyl compounds .

  • Substitution : Electrophilic aromatic substitution (e.g., halogenation) at the para position to the methoxy group .

  • Nucleophilic aromatic substitution : Possible under harsh conditions due to activating methoxy groups .

Carboxylic Acid Derivatization

The carboxylic acid participates in:

  • Esterification : Reaction with alcohols (e.g., MeOH) in the presence of acid catalysts.

  • Amide formation : Coupling with amines using carbodiimides (e.g., EDC).

  • Hydrolysis : Acidic or basic conditions to regenerate the carboxylic acid.

Oxidation vs. Reduction

Reaction Type Reagents Conditions Key Products
OxidationKMnO₄, CrO₃Acidic/basic aqueousQuinones, carbonyl compounds
ReductionLiAlH₄, NaBH₄Anhydrous ether, low tempReduced phenyl rings (e.g., dihydro)

Substitution Reactions

Reaction Type Reagents Conditions Key Products
Electrophilic substitutionCl₂, Br₂Lewis acid catalyst (e.g., FeCl₃)Halogenated methoxyphenyl derivatives
Nucleophilic substitutionNH₃, OH⁻High-temperature, polar aproticAminophenyl or hydroxyphenyl derivatives

Stability and Reagent Compatibility

The compound’s stability depends on reaction conditions:

  • Sensitive to : Strong acids/bases (may hydrolyze esters or amides).

  • Compatible with : Mild coupling conditions (e.g., DCC/HOBt).

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below highlights key structural and molecular differences between the target compound and analogous Fmoc-protected derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Position CAS Number Key References
2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid (Target) C₂₄H₂₁NO₆ 419.43 3-methoxy phenyl Not explicitly provided in evidence N/A
Fmoc-4-aminophenylacetic acid () C₂₃H₁₉NO₄ 373.40 Unsubstituted phenyl 180576-05-0
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid () C₂₅H₂₃NO₄ 401.45 o-tolyl (2-methylphenyl) 211637-75-1
2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-6-methoxyspiro[3.3]heptane-2-carboxylic acid () C₂₄H₂₅NO₅ 407.46 Spirocyclic methoxy EN300-27687500
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-methoxyphenyl)acetic acid () C₂₄H₂₁NO₅ 403.43 4-methoxy phenyl 1260596-73-3

Key Observations :

  • The 3-methoxy substituent in the target compound introduces steric and electronic effects distinct from the 4-methoxy () or unsubstituted phenyl () derivatives.
  • Spirocyclic systems () and bulky substituents (e.g., o-tolyl in ) alter conformational flexibility, impacting peptide chain interactions .

Physicochemical Properties and Stability

  • Solubility : The 3-methoxy group in the target compound likely enhances polarity compared to unsubstituted analogs (), improving solubility in polar aprotic solvents like DMF or DMSO .
  • Stability: Fmoc-protected compounds generally exhibit stability under acidic conditions but undergo cleavage in basic environments (e.g., piperidine). The electron-donating methoxy group may slightly retard deprotection kinetics compared to non-substituted derivatives .

Research Findings and Case Studies

  • Case Study 1: A derivative with a 2,4-dimethoxyphenyl group () demonstrated improved coupling efficiency in SPPS compared to monosubstituted analogs, attributed to reduced steric hindrance .
  • Case Study 2 : The spirocyclic compound () showed enhanced metabolic stability in preclinical studies, highlighting the role of rigid frameworks in drug design .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS) Approach

SPPS remains the most widely used method for synthesizing Fmoc-protected amino acid derivatives. For 2-[4-(Fmoc-amino)-3-methoxyphenyl]acetic acid, the protocol involves:

  • Resin Loading : The Wang or 2-chlorotrityl resin is functionalized with the carboxylic acid group of the target compound using hydroxybenzotriazole (HOBt) and hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) in $$ N $$-methylpyrrolidone (NMP).
  • Fmoc Deprotection : Sequential removal of the Fmoc group using 20% piperidine in NMP exposes the amine for subsequent coupling.
  • Coupling Reactions : Activated esters of incoming amino acids are coupled using diisopropylethylamine (DIPEA) as a base.

Key Data :

Step Reagents/Conditions Yield (%) Source
Resin Loading HBTU, HOBt, DIPEA, NMP, 24h, RT 92–95
Fmoc Deprotection 20% Piperidine/NMP, 2 × 10 min Quant.

Solution-Phase Synthesis

Solution-phase methods offer flexibility for large-scale production:

  • Fmoc Protection :

    • 4-Amino-3-methoxyphenylacetic acid is treated with Fmoc-Cl (1.1 equiv) in dichloromethane (DCM) and saturated aqueous $$ \text{NaHCO}_3 $$ at 0°C.
    • The reaction is stirred for 4h, followed by extraction and purification via silica gel chromatography.
  • Ester Hydrolysis :

    • Methyl or ethyl esters of the intermediate are hydrolyzed using 2N HCl in 1,4-dioxane at reflux (91–94% yield).
    • Alternative methods employ $$ \text{Me}_3\text{SnOH} $$ in 1,2-dichloroethane (DCE) at 80°C for selective hydrolysis without affecting sensitive groups.

Optimization Insight :

  • Excess Fmoc-Cl (>1.2 equiv) leads to di-Fmoc byproducts, necessitating precise stoichiometry.
  • Hydrolysis with $$ \text{LiOH} $$ in tetrahydrofuran (THF)/water (3:1) achieves 89% yield but risks racemization.

Key Reaction Mechanisms

Fmoc Protection

The amine reacts with Fmoc-Cl via nucleophilic acyl substitution:
$$
\text{R-NH}2 + \text{Fmoc-Cl} \rightarrow \text{R-NH-Fmoc} + \text{HCl}
$$
Triethylamine (TEA) or $$ \text{NaHCO}
3 $$ neutralizes HCl, driving the reaction to completion.

Challenges and Optimization

Purification Difficulties

  • The hydrophobic Fmoc group complicates aqueous workup, necessitating reversed-phase HPLC or silica gel chromatography with ethyl acetate/hexane gradients.
  • Residual triethylamine salts from coupling reactions are removed via aqueous $$ \text{NaHSO}_4 $$ washes.

Racemization Risks

  • Coupling at elevated temperatures (>25°C) or prolonged reaction times (>2h) induces epimerization. Pre-cooling reagents to 0°C and using HOBt as an additive mitigate this.

Recent Advances (2020–2025)

Enzymatic Hydrolysis

Lipases from Candida antarctica selectively hydrolyze methyl esters in >90% yield under mild conditions (pH 7.0, 37°C), avoiding acidic or basic extremes.

Flow Chemistry

Continuous-flow systems reduce reaction times for Fmoc protection from 4h to 15min, with in-line IR monitoring ensuring real-time quality control.

Analytical Characterization

Technique Key Data Source
$$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) δ 7.75 (d, 2H, Fmoc ArH), 4.40 (m, 2H, CH$$ _2 $$)
HPLC $$ t_R = 12.3 \, \text{min} $$, 99.5% purity
HRMS $$ m/z $$ 428.1701 [M+H]$$ ^+ $$

Applications in Pharmaceutical Synthesis

The compound serves as a building block for:

  • Anticancer Peptides : Conjugation to doxorubicin analogs enhances tumor targeting.
  • Neurological Agents : SPPS of amyloid-β inhibitors for Alzheimer’s disease.

Q & A

Basic: What are the standard synthetic routes for preparing 2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-methoxyphenyl]acetic acid, and what key reagents are involved?

The synthesis typically involves Fmoc (fluorenylmethoxycarbonyl) protection of the amine group, followed by coupling to a phenylacetic acid backbone. A common approach includes:

  • Step 1 : Protection of the amine group using Fmoc-Cl (9-fluorenylmethyl chloroformate) under basic conditions (e.g., sodium bicarbonate) .
  • Step 2 : Coupling the Fmoc-protected amine to a pre-functionalized 3-methoxy-4-phenylacetic acid scaffold using carbodiimide reagents (e.g., EDC/HOBt) .
  • Step 3 : Purification via column chromatography or recrystallization, with characterization by HPLC and MALDI-TOF mass spectrometry to confirm purity and structure .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Key safety measures include:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to avoid skin/eye contact (classified as H315 and H319) .
  • Ventilation : Use fume hoods to minimize inhalation risks (H335) .
  • Storage : Keep in tightly sealed containers in cool, dry, and well-ventilated areas, away from incompatible materials like strong acids/bases .
  • Spill Management : Avoid dust generation; clean with inert absorbents and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR, IR) observed during characterization?

Methodological steps include:

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
  • Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra.
  • Supplementary Techniques : Employ 2D NMR (e.g., HSQC, COSY) or high-resolution mass spectrometry (HRMS) to resolve ambiguities .
  • Replicate Synthesis : Verify consistency across multiple batches to rule out experimental artifacts .

Advanced: What strategies optimize the yield of this compound in large-scale synthesis?

Optimization approaches:

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance coupling efficiency .
  • Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to accelerate Fmoc protection steps .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .

Basic: How is the stability of this compound assessed under varying storage conditions?

Stability studies should include:

  • Temperature Trials : Store aliquots at -20°C, 4°C, and room temperature; monitor degradation via HPLC over weeks .
  • Light Sensitivity : Expose to UV/visible light and compare with dark-stored controls .
  • Humidity Tests : Assess hygroscopicity by measuring weight changes in controlled humidity chambers .
  • Analytical Endpoints : Quantify decomposition products (e.g., free amine via ninhydrin assay) .

Advanced: How do structural analogs of this compound inform its mechanism in peptide synthesis or drug design?

Key analogs and insights:

CompoundStructural VariationApplication
4-(Phenylthio)butanoic acidPhenylthio groupAntioxidant activity; enhances solubility
Fmoc-alanineSimplified backboneBenchmark for peptide coupling efficiency
3-(3,5-Difluorophenyl) analogFluorine substitutionImproved metabolic stability in medicinal chemistry

These analogs highlight the role of electron-withdrawing groups (e.g., fluorine) in modulating reactivity and bioavailability .

Basic: What analytical techniques are essential for confirming the identity and purity of this compound?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 265 nm for Fmoc group) .
  • Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected [M+H]+ = ~450 Da) .
  • Spectroscopy : FTIR for carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .

Advanced: How can computational modeling predict the compound’s reactivity in novel peptide couplings?

  • Docking Studies : Simulate interactions with proteolytic enzymes (e.g., trypsin) to predict cleavage sites .
  • DFT Calculations : Optimize transition states for Fmoc deprotection (e.g., piperidine-mediated cleavage) .
  • MD Simulations : Assess conformational stability in aqueous vs. organic solvents .

Basic: What are the ecological disposal considerations for this compound?

  • Waste Segregation : Classify as halogenated organic waste due to the fluorenyl group .
  • Neutralization : Treat with activated carbon or alkaline hydrolysis before disposal .
  • Regulatory Compliance : Follow EPA guidelines for hazardous waste (RCRA D-code D001) .

Advanced: How to address discrepancies in reported toxicity data (e.g., acute vs. chronic exposure)?

  • Tiered Testing : Conduct in vitro assays (e.g., Ames test) followed by in vivo rodent studies .
  • Dose-Response Analysis : Use OECD guidelines (e.g., TG 423) to establish NOAEL (No Observed Adverse Effect Level) .
  • Meta-Analysis : Cross-reference data from structurally similar Fmoc-protected compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.